molecular formula C11H8BrNO2 B2367306 6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione CAS No. 2167621-83-0

6'-Bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione

Cat. No.: B2367306
CAS No.: 2167621-83-0
M. Wt: 266.094
InChI Key: DMTMUGHOPYNKOZ-UHFFFAOYSA-N
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Description

6’-Bromospiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione is an organic compound characterized by a spirocyclic structure, which includes a bromine atom attached to the isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Bromospiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione typically involves the bromination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine in the presence of a suitable solvent such as nitrobenzene . The reaction conditions often require heating to achieve high yields of the desired brominated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6’-Bromospiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6’-Bromospiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Bromospiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the spirocyclic structure play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, depending on its interaction with the target molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

6'-bromospiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-6-1-2-7-8(5-6)11(3-4-11)10(15)13-9(7)14/h1-2,5H,3-4H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTMUGHOPYNKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=CC(=C3)Br)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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